molecular formula C13H14ClFN2O3S B2731264 3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034244-91-0

3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No. B2731264
CAS RN: 2034244-91-0
M. Wt: 332.77
InChI Key: OTSYCXUDGNUCJC-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as CFM-2, and it is a sulfonamide-based compound that has been synthesized for use in various scientific studies.

Scientific Research Applications

Antitumor Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, indicating their potential as cancer therapeutic agents (Sławiński & Brzozowski, 2006).

Antimicrobial and Anti-HIV Activity

Some benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have shown promising antimicrobial and anti-HIV activities. The synthesis of these compounds and their structure-activity relationships provide insights into designing more effective antimicrobial and antiviral agents (Iqbal et al., 2006).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups exhibited high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its photophysical and photochemical properties in dimethyl sulfoxide suggest its potential for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-inflammatory Applications

1,5-Diarylpyrazoles with substituted benzenesulfonamide moiety showed selective COX-2 inhibitory activities, highlighting their potential as anti-inflammatory drugs. The fluorine substitution on the benzenesulfonamide moiety improved potency and selectivity for COX-2 inhibition, indicating a pathway for developing new anti-inflammatory agents (Pal et al., 2003).

Enzyme Inhibition for Anticancer and Antimicrobial Therapies

Synthesis of benzenesulfonamides and their evaluation as enzyme inhibitors have been explored for potential anticancer and antimicrobial applications. For example, new benzenesulfonamide derivatives showed significant inhibition against carbonic anhydrase I and II, suggesting their utility in designing drugs for treating various diseases (Gul et al., 2016).

Molecular Imaging and Radiotracer Development

Fluorinated analogues of valdecoxib, including those incorporating benzenesulfonamide moieties, have been developed as radiotracers for imaging cyclooxygenase-2 with positron emission tomography. This application underscores the role of such compounds in non-invasive diagnostic imaging for inflammatory diseases and cancer (Toyokuni et al., 2005).

properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O3S/c1-9-7-10(20-17-9)3-2-6-16-21(18,19)11-4-5-13(15)12(14)8-11/h4-5,7-8,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYCXUDGNUCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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